molecular formula C7H8N2O B12568595 7H-Oxazolo[3,2-A]pyridin-7-amine CAS No. 201532-36-7

7H-Oxazolo[3,2-A]pyridin-7-amine

Cat. No.: B12568595
CAS No.: 201532-36-7
M. Wt: 136.15 g/mol
InChI Key: JEWMRZCQQXBWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Oxazolo[3,2-A]pyridin-7-amine: is a heterocyclic compound with the molecular formula C7H8N2O It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Oxazolo[3,2-A]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of boronic acids with halogenated precursors in the presence of a palladium catalyst. For instance, using 1.2 equivalents of boronic acid, 10 mol% of PdCl2(PPh3)2, and 2 equivalents of Na2CO3 in a 1,4-dioxane/water mixture at 80°C for 1 hour can yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7H-Oxazolo[3,2-A]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[3,2-A]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole or pyridine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7H-Oxazolo[3,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Pyridine: A six-membered ring containing one nitrogen atom.

    Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.

Uniqueness

7H-Oxazolo[3,2-A]pyridin-7-amine is unique due to its fused ring structure, which combines the properties of both oxazole and pyridine. This fusion enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

201532-36-7

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

7H-[1,3]oxazolo[3,2-a]pyridin-7-amine

InChI

InChI=1S/C7H8N2O/c8-6-1-2-9-3-4-10-7(9)5-6/h1-6H,8H2

InChI Key

JEWMRZCQQXBWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=COC2=CC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.